替普瑞韦β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

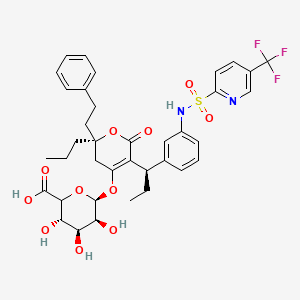

Tipranavir beta-D-Glucuronide is a labeled metabolite of Tipranavir . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

Glucuronidation is a common metabolic route for many drugs and other xenobiotics . The glucuronide metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .

Molecular Structure Analysis

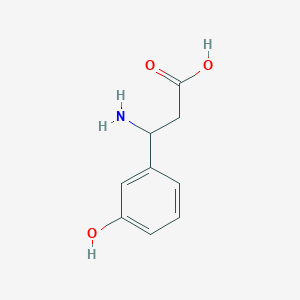

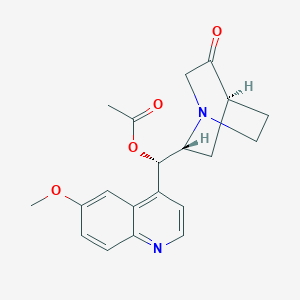

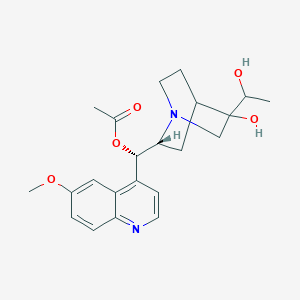

The molecular weight of Tipranavir beta-D-Glucuronide is 782.81 and its molecular formula is C37H37D4F3N2O11S .

Chemical Reactions Analysis

Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .

科学研究应用

Proteomics Research

Tipranavir beta-D-Glucuronide is a product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein expression, interactions, and modifications.

β-Glucuronidase Activity Detection

β-Glucuronidase (β-GLU) is a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . Abnormal changes of β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality . Therefore, detection of β-GLU activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring . Tipranavir beta-D-Glucuronide, as a glucuronide, could potentially be used in the development of sensing strategies for the detection of β-GLU activity.

作用机制

Target of Action

Tipranavir beta-D-Glucuronide primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

Tipranavir beta-D-Glucuronide, a non-peptidic HIV-1 protease inhibitor, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This prevents the formation of mature virions, thereby disrupting the replication of the virus . The compound achieves this by binding to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Tipranavir beta-D-Glucuronide is the HIV-1 life cycle . By inhibiting the HIV-1 protease, the compound prevents the cleavage of viral polyproteins, which are necessary for the assembly of new infectious virus particles . This disruption in the viral life cycle prevents the spread of the virus to new host cells.

Pharmacokinetics

The pharmacokinetics of Tipranavir involves absorption, distribution, metabolism, and excretion (ADME). Tipranavir is extensively protein-bound (>99.9%) . It is metabolized in the liver, primarily via the CYP3A4 isoenzyme . The compound is excreted mainly in the feces, with a small amount excreted in the urine . The half-life of Tipranavir in adults is approximately 5-6 hours .

Result of Action

The primary result of Tipranavir beta-D-Glucuronide’s action is the inhibition of HIV-1 replication . By preventing the formation of mature virions, the compound effectively reduces the viral load in HIV-1 infected individuals . This can lead to a delay in the progression of HIV-1 infection and the onset of AIDS.

Action Environment

The action of Tipranavir beta-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Tipranavir is both an inhibitor and inducer of cytochrome P450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs. Furthermore, the compound must be administered with food for optimal absorption .

安全和危害

属性

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSCYUCOVFARRF-VDCJWBPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41F3N2O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tipranavir beta-D-Glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)